4-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde
Description
Properties
IUPAC Name |
2-methoxy-4-(2,2,2-trifluoroacetyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O3/c1-16-8-4-6(2-3-7(8)5-14)9(15)10(11,12)13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWZNBHQKWBTSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies
The synthesis of 4-(2,2,2-trifluoroacetyl)-2-methoxybenzaldehyde typically involves:
- Electrophilic trifluoroacetylation of a suitably substituted aromatic precursor.
- Introduction or preservation of the methoxy group at the ortho position relative to the aldehyde.
- Selective formylation to install the aldehyde group.
The challenge lies in controlling regioselectivity and the stability of the trifluoroacetyl group under reaction conditions.
Preparation via Trifluoroacetylation of 2-Methoxybenzaldehyde Derivatives
A common approach is the direct trifluoroacetylation of 2-methoxybenzaldehyde or its derivatives using trifluoroacetic acid derivatives or trifluoroacetylating agents under controlled conditions.
- Reagents: Trifluoroacetic anhydride or trifluoroacetic acid ethyl ester.
- Catalysts/Base: Strong bases such as butyllithium or organolithium reagents are used to activate the aromatic ring for nucleophilic attack.
- Solvent: Anhydrous solvents like tetrahydrofuran (THF) or ether solvents are preferred.
- Temperature: Low temperatures (e.g., −10 °C to room temperature) to control reaction rate and avoid side reactions.
For example, a procedure analogous to the preparation of 4-chloro-2-(trifluoroacetyl) aniline hydrochloride hydrate involves:
- Reacting the aromatic amine derivative with pivaloyl chloride to protect the amine group.
- Treating the protected intermediate with trifluoroacetic acid ethyl ester under the effect of butyllithium to introduce the trifluoroacetyl group.
- Deprotection and purification to yield the trifluoroacetylated product.
Although this example is for an aniline derivative, similar organolithium-mediated trifluoroacetylation can be adapted for methoxy-substituted benzaldehydes.
Alternative Approach: Nucleophilic Addition of Trifluoromethyl Reagents to Aromatic Aldehydes
An alternative method involves the nucleophilic addition of trifluoromethyl-containing reagents to aromatic aldehydes, followed by oxidation or rearrangement to yield trifluoroacetyl-substituted benzaldehydes.
- Reagents: Ruppert–Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF3) in the presence of a fluoride source such as tetrabutylammonium fluoride (TBAF).
- Procedure: The trifluoromethyl anion generated attacks the aldehyde carbonyl, forming trifluoroethanol intermediates, which can be oxidized to the trifluoroacetyl derivative.
- Solvent: Anhydrous THF is commonly used.
- Conditions: The reaction is often performed under base catalysis, solvent-free or in minimal solvent, at room temperature or slightly below to control exothermicity.
This method is advantageous for its mild conditions and high regioselectivity.
Specific Methodology for this compound
While direct literature on this exact compound's preparation is limited, the following extrapolated method combines the above principles:
| Step | Reaction | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Starting material: 2-methoxybenzaldehyde | Commercially available or synthesized | Methoxy group at ortho position preserved |
| 2 | Formation of organolithium intermediate | Treat with n-butyllithium at −78 °C in THF | Lithiation occurs ortho to methoxy group |
| 3 | Electrophilic trifluoroacetylation | Add trifluoroacetic acid ethyl ester dropwise at low temperature | Introduces trifluoroacetyl group at para position relative to methoxy |
| 4 | Workup and purification | Acidic quench, extraction, column chromatography | Isolate pure this compound |
This method ensures regioselective introduction of the trifluoroacetyl group while preserving the aldehyde and methoxy functionalities.
Analytical Data and Yields
Due to the limited direct reports on this compound, typical yields for similar trifluoroacetylation reactions range from 50% to 80% depending on reaction scale and purification methods.
- Purity: Confirmed by NMR (¹H, ¹³C, ¹⁹F), IR spectroscopy, and mass spectrometry.
- NMR: Characteristic signals include aldehyde proton (~10 ppm), methoxy group (~3.7 ppm), and trifluoromethyl fluorine signals in ¹⁹F NMR.
- Chromatography: Silica gel column chromatography with hexane/ethyl acetate mixtures is used for purification.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Organolithium-mediated trifluoroacetylation | 2-Methoxybenzaldehyde | n-Butyllithium, trifluoroacetic acid ethyl ester | Low temp, THF | Regioselective, direct trifluoroacetylation | Requires careful handling of organolithium reagents |
| Ruppert–Prakash reagent addition and oxidation | 2-Methoxybenzaldehyde | TMSCF3, TBAF, oxidant | Room temp, THF | Mild conditions, high selectivity | Multi-step, requires oxidation step |
| Protection-deprotection strategy (analogous to aniline derivatives) | Methoxy-substituted aromatic amine | Pivaloyl chloride, butyllithium, trifluoroacetic acid ester | Controlled temps | Useful for complex substrates | More steps, less direct |
Research Findings and Notes
- The organolithium approach is well-established for aromatic trifluoroacetylation and can be adapted for methoxybenzaldehyde derivatives with high regioselectivity.
- The Ruppert–Prakash reagent method offers a solvent-free, base-catalyzed alternative, particularly useful when sensitive functional groups are present.
- Purification and characterization are critical due to the potential for side reactions and decomposition of trifluoroacetyl groups under harsh conditions.
- No direct patents or publications specifically describe the synthesis of this compound, but closely related compounds and methods provide a reliable framework.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a building block in the synthesis of biologically active molecules. Medicine: Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(2,2,2-trifluoroacetyl)-2-methoxybenzaldehyde exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between 4-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde and related benzaldehyde derivatives:
| Compound Name | Substituents (Positions) | Functional Groups | CAS Number | Key Applications/Reactivity |
|---|---|---|---|---|
| This compound | -CF₃CO (para), -OCH₃ (ortho) | Aldehyde, Trifluoroacetyl, Methoxy | Not explicitly listed | Synthesis of triazoles, pharmaceuticals |
| 4-Methoxy-2-(trifluoromethyl)benzaldehyde | -CF₃ (ortho), -OCH₃ (para) | Aldehyde, Trifluoromethyl, Methoxy | 106312-36-1 | Organic intermediates, agrochemicals |
| 2-Ethoxy-3-isopropyl-benzaldehyde | -OCH₂CH₃ (ortho), -CH(CH₃)₂ (meta) | Aldehyde, Ethoxy, Isopropyl | 894851-47-9 | Flavor/fragrance synthesis |
| 7-Hydroxy-1,2,2,4-tetramethyl-THQ-6-carbaldehyde | Hydroxy, tetramethyl-THQ core (complex) | Aldehyde, Hydroxy, THQ derivative | 41381-84-4 | Pharmaceutical intermediates |
Notes:
- Trifluoroacetyl (-CF₃CO) vs. Trifluoromethyl (-CF₃) : The trifluoroacetyl group is a stronger electron-withdrawing group (EWG) than trifluoromethyl, making this compound more reactive in electrophilic substitution and condensation reactions compared to 4-Methoxy-2-(trifluoromethyl)benzaldehyde .
- Methoxy vs. Ethoxy/Isopropyl : Methoxy groups (-OCH₃) are moderately electron-donating, while bulkier groups like ethoxy (-OCH₂CH₃) or isopropyl (-CH(CH₃)₂) can sterically hinder reactions, as seen in 2-Ethoxy-3-isopropyl-benzaldehyde .
Research Findings and Data Gaps
- Synthetic Efficiency : highlights improved synthesis yields (12.7% to 21.2%) for lansoprazole via optimized routes, suggesting that similar methodologies could enhance the production of this compound .
- Toxicity Considerations : Mercury-containing analogs () with trifluoroacetyl groups, such as [3,4-dimethyl-...trifluoroacetyl)oxymercurio]phenyl], demonstrate the importance of substituent choice in minimizing toxicity .
Biological Activity
4-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde is a chemical compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound is characterized by the presence of a trifluoroacetyl group and a methoxybenzaldehyde moiety, which contribute to its unique reactivity and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H8F3O3
- Molecular Weight : 248.17 g/mol
The trifluoroacetyl group enhances the compound's lipophilicity and electrophilicity, facilitating interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This compound may function as an enzyme inhibitor or receptor modulator by binding to active sites on enzymes or receptors, which hinders substrate access or alters signaling pathways.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro tests have shown IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Anti-inflammatory Effects : The compound has been reported to significantly reduce pro-inflammatory cytokines such as TNF-alpha in macrophages, indicating its potential role in modulating inflammatory responses.
- Antimicrobial Properties : Antimicrobial evaluations have demonstrated that this compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4 µg/mL to 2048 µg/mL.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key differences:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Methoxybenzaldehyde | Structure | Anticancer |
| 3-(Trifluoromethyl)aniline | Structure | Antimicrobial |
The presence of the trifluoroacetyl group in this compound enhances its interaction with biological targets compared to other derivatives.
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
-
Anticancer Efficacy : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against MCF-7 and A549 cell lines with IC50 values below 10 µM.
- Reference :
-
Anti-inflammatory Activity : In vitro tests showed that treatment with this compound resulted in a marked decrease in TNF-alpha production in activated macrophages.
- Reference :
-
Antimicrobial Evaluation : The compound was tested against various bacterial strains, showing MIC values indicating effective antimicrobial activity across a spectrum of pathogens.
- Reference :
Q & A
Q. What are the recommended synthetic strategies for 4-(2,2,2-trifluoroacetyl)-2-methoxybenzaldehyde?
A common approach involves condensation reactions between substituted benzaldehydes and trifluoroacetyl-containing precursors. For example, substituted benzaldehydes can react with trifluoroacetyl derivatives under reflux conditions in polar aprotic solvents (e.g., ethanol or DMF) with acid catalysis (e.g., glacial acetic acid). Purification typically involves solvent evaporation under reduced pressure and recrystallization . Adjusting stoichiometry and reaction time (e.g., 4–6 hours) can optimize yields.
Q. How can researchers characterize the structural and purity profile of this compound?
Methodologies include:
- Spectroscopy : H/C NMR to confirm substituent positions and trifluoroacetyl integration .
- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonds, CH-π interactions) .
- Chromatography : HPLC (≥97% purity thresholds) to assess impurities .
- Elemental analysis : Verify empirical formula matching theoretical values (e.g., CHFO) .
Q. What safety protocols are critical when handling this compound?
Refer to safety data sheets (SDS) for structurally similar aldehydes (e.g., 2-hydroxy-4-methoxybenzaldehyde):
- Use PPE (gloves, goggles) to avoid dermal/ocular exposure .
- Work in a fume hood to mitigate inhalation risks .
- Follow EFSA’s group-based toxicological evaluations for hydroxy/alkoxy benzaldehyde derivatives, which recommend limiting occupational exposure due to potential metabolic byproducts .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and selectivity?
Systematic studies should evaluate:
- Solvent effects : Polar aprotic solvents (DMF, DMSO) may enhance electrophilic substitution at the methoxy position .
- Catalyst screening : Acidic (e.g., acetic acid) vs. basic conditions to control aldol condensation side reactions .
- Temperature gradients : Reflux (~80°C) vs. microwave-assisted synthesis for faster kinetics .
Q. What computational tools predict the compound’s reactivity in medicinal chemistry applications?
- Docking studies : Model interactions with biological targets (e.g., carbonic anhydrase) using trifluoroacetyl’s electron-withdrawing properties to enhance binding affinity .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites for derivatization .
Q. How does the trifluoroacetyl group influence biological activity?
The -COCF group:
- Enhances metabolic stability by resisting hydrolysis compared to acetyl groups .
- Modulates enzyme inhibition (e.g., carbonic anhydrase) via strong hydrogen bonding with active-site residues .
- Increases lipophilicity, improving blood-brain barrier penetration in CNS-targeted drug candidates .
Q. How should researchers resolve contradictions in reported purity or spectral data?
- Comparative analysis : Cross-validate NMR/X-ray data with published crystal structures (e.g., CCDC entries) .
- Batch testing : Use HPLC-MS to identify impurities (e.g., unreacted aldehyde precursors) across synthesis batches .
- Replicate protocols : Ensure consistent solvent grades and reaction conditions (e.g., anhydrous ethanol) to minimize variability .
Q. What intermolecular interactions dominate the compound’s solid-state behavior?
X-ray studies of analogous aldehydes reveal:
- Weak hydrogen bonds : Between aldehyde protons and methoxy oxygen atoms (2.8–3.1 Å) .
- CH-π interactions : Stabilize crystal packing between aromatic rings and aliphatic chains (e.g., 3.1–3.5 Å) .
- Dihedral angles : Perpendicular aromatic rings (78–90°) reduce steric strain .
Q. What mechanisms underlie its potential antimicrobial or anticancer activity?
Hypotheses based on structural analogs:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
